amino}-4,4-dimethylpentanoic acid CAS No. 287210-83-7](/img/structure/B2809371.png)

(2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

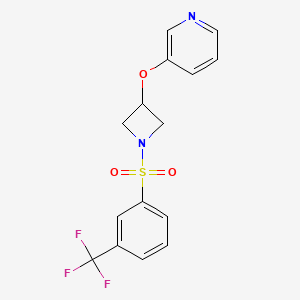

“(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid” is a chemical compound with the CAS Number: 287210-83-7. It has a molecular weight of 259.35 .

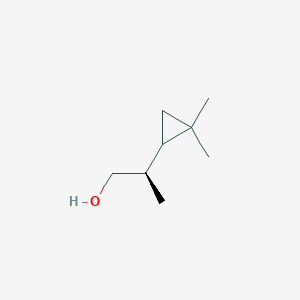

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.35 . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Biomass-derived Chemical Synthesis

Levulinic acid (LEV) derivatives, similar in functional group characteristics to (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, are used in synthesizing a variety of value-added chemicals. These derivatives play a crucial role in drug synthesis due to their carbonyl and carboxyl groups, making the reaction cleaner and cost-effective. LEV derivatives can be used directly to synthesize drugs or to create related derivatives more specifically utilized in drug synthesis. They also serve as linkers in pharmaceutical intermediates, demonstrating a broad potential in medical applications including cancer treatment and medical materials (Zhang et al., 2021).

Catalytic Non-Enzymatic Kinetic Resolution

The resolution of racemates into chiral compounds is crucial in pharmaceutical synthesis. Catalytic non-enzymatic kinetic resolution (KR) has gained popularity due to its high enantioselectivity and yield. This process, relevant to compounds like (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, involves the use of chiral catalysts to achieve asymmetric synthesis, demonstrating the compound's potential in creating enantiopure pharmaceuticals (Pellissier, 2011).

Spin Label Studies in Peptides

The spin label amino acid TOAC, a paramagnetic amino acid similar in synthetic complexity to (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, is used in peptide studies. TOAC's incorporation into peptides allows for the analysis of backbone dynamics and secondary structure using various spectroscopic techniques. This demonstrates the potential of similarly complex compounds in biochemical research and pharmaceutical applications (Schreier et al., 2012).

Sorption Studies for Environmental Remediation

Compounds like (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid may have implications in environmental science, particularly in sorption studies. Research on sorption of herbicides to soil and minerals sheds light on the environmental fate and potential remediation strategies for various organic compounds, highlighting the significance of understanding chemical interactions within environmental contexts (Werner et al., 2012).

Quantum Dot Functionalization

Functionalizing carbon-based quantum dots with amino acids, akin to the functional groups in (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, enhances their optical and electronic properties. Such functionalized quantum dots are highly soluble and biocompatible, making them suitable for a range of applications from sensors to energy storage systems. This highlights the compound's potential in nanotechnology and material science (Ravi et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-4,4-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)8-9(10(15)16)14(7)11(17)18-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXPECOIMFVOLR-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)

![N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2809298.png)

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)